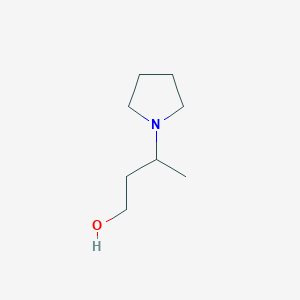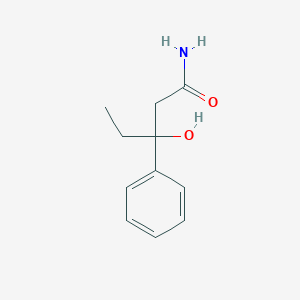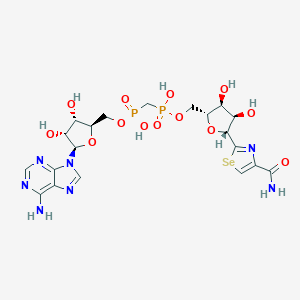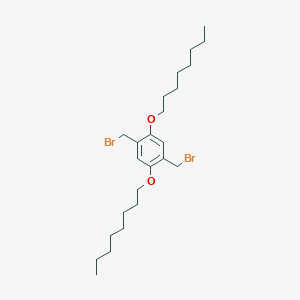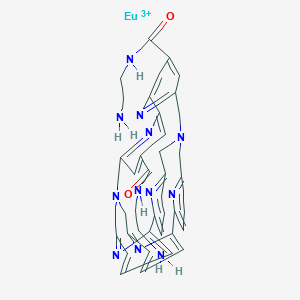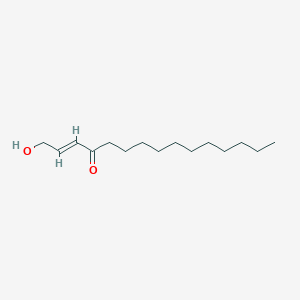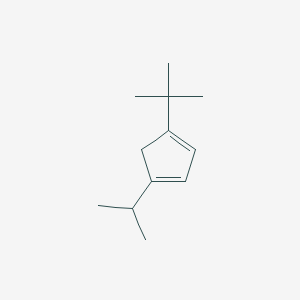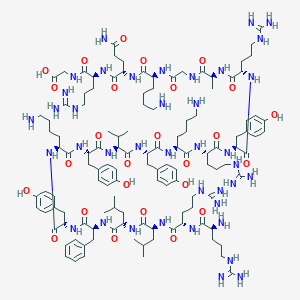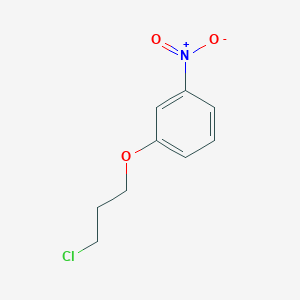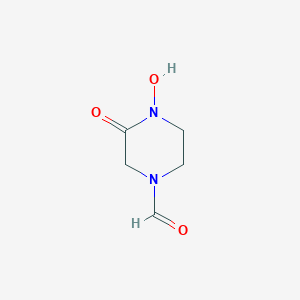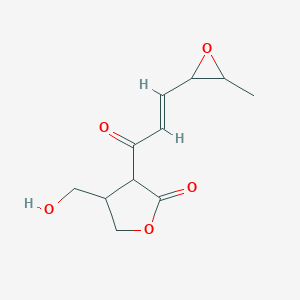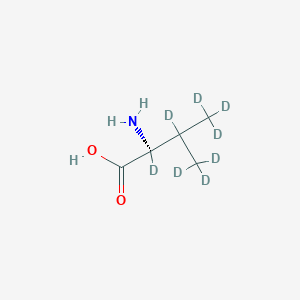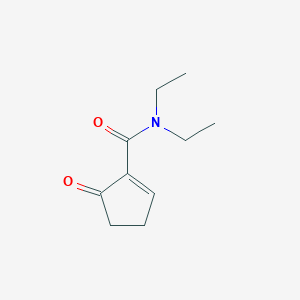
N,N-diethyl-5-oxocyclopentene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-5-oxocyclopentene-1-carboxamide, also known as DEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEC is a cyclic amide that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a key role in the regulation of neuronal activity. Due to its structural similarity to GABA, DEC has been investigated for its potential as a GABA receptor modulator, as well as for its effects on other neurotransmitter systems.
作用機序
N,N-diethyl-5-oxocyclopentene-1-carboxamide's mechanism of action is not fully understood, but it is thought to involve modulation of GABA receptors and other neurotransmitter systems. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to bind to the GABA receptor complex and enhance the activity of GABA, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition.
生化学的および生理学的効果
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter systems, ion channels, and enzymes. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition. Additionally, N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to affect ion channels and enzymes, which may contribute to its effects on cellular function.
実験室実験の利点と制限
N,N-diethyl-5-oxocyclopentene-1-carboxamide has several advantages for use in lab experiments, including its ability to modulate the activity of GABA receptors and other neurotransmitter systems, its solubility in organic solvents, and its relatively low toxicity. However, N,N-diethyl-5-oxocyclopentene-1-carboxamide also has several limitations, including its limited stability in aqueous solutions, its potential for non-specific effects, and its potential for interactions with other compounds.
将来の方向性
There are several potential future directions for research on N,N-diethyl-5-oxocyclopentene-1-carboxamide. One area of interest is the development of more selective and potent N,N-diethyl-5-oxocyclopentene-1-carboxamide analogues that can target specific GABA receptor subtypes or other neurotransmitter systems. Another area of interest is the investigation of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neuronal plasticity and neuroprotection, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neurotransmitter systems and cellular function.
合成法
N,N-diethyl-5-oxocyclopentene-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with diethylamine and ethyl chloroformate. This reaction yields a mixture of products, which can be separated and purified using column chromatography. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity and are targeted by many clinically relevant drugs such as benzodiazepines and barbiturates. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect other neurotransmitter systems, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
特性
CAS番号 |
150163-04-5 |
|---|---|
製品名 |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-3-11(4-2)10(13)8-6-5-7-9(8)12/h6H,3-5,7H2,1-2H3 |
InChIキー |
VGTFLLKZOJFLND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CCCC1=O |
正規SMILES |
CCN(CC)C(=O)C1=CCCC1=O |
同義語 |
1-Cyclopentene-1-carboxamide, N,N-diethyl-5-oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
